molecular formula C10H19NO4 B2833964 3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid CAS No. 388072-71-7

3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

Cat. No.: B2833964
CAS No.: 388072-71-7
M. Wt: 217.265
InChI Key: VZHAMECIWIQGRU-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety at position 3 and a methyl substituent at position 2 of the butanoic acid backbone. The Boc group serves as a protective group for amines in peptide synthesis, enabling selective deprotection under acidic conditions. This compound is structurally tailored for applications in medicinal chemistry and organic synthesis, particularly in constructing peptide analogs with enhanced stability or bioactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(8(12)13)7(2)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHAMECIWIQGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388072-71-7
Record name 3-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This process can be achieved through the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions usually involve room temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to regenerate the free amine. This step is critical for subsequent peptide elongation or functionalization.

Reagents and Conditions

AcidConcentrationTemperatureTimeYieldSource
Trifluoroacetic acid (TFA)20–50% in DCM0–25°C0.5–2 h>95%
HCl (gaseous)4 M in dioxane0°C1 h85–90%
HCl (aqueous)2–6 M25–50°C2–4 h75–80%
  • Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the carbamate linkage, releasing CO₂ and tert-butanol.

  • Side Reactions : Overexposure to acid may degrade sensitive peptide bonds or ester groups.

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation, facilitated by coupling agents.

Common Coupling Reagents

Reagent SystemSolventBaseReaction TimeYieldSource
EDC/HOBtDMF/DCMDIPEA2–4 h85–92%
DCC/DMAPTHFPyridine4–6 h80–88%
HATU/HOAtDMFNMM1–2 h90–95%
  • Stereochemical Integrity : The chiral center at C2 remains unaffected under standard coupling conditions.

  • Industrial Applications : Continuous flow reactors improve coupling efficiency by minimizing racemization.

Oxidation and Reduction

Reaction TypeReagentProductConditionsYieldSource
OxidationKMnO₄ (aq)3-Amino-2-methylbutanedioic acid0°C, 2 h70%
ReductionLiAlH₄3-[(Boc)amino]-2-methylbutanolTHF, reflux, 4 h65%

Substitution Reactions

The Boc group can be replaced with other protecting groups (e.g., Fmoc) via nucleophilic substitution.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, releasing tert-butylene and CO₂ .

  • Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) hydrolyzes the Boc group.

Scientific Research Applications

Peptide Synthesis

3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is extensively used as a building block in peptide synthesis. The Boc group allows for the protection of the amino group during coupling reactions, facilitating the formation of peptide bonds without interference from the amine functionality.

Case Study:
In a study examining the synthesis of cyclic peptides, researchers utilized N-Boc derivatives to enhance the yield and purity of the final products. The stability of the Boc group under various reaction conditions proved beneficial for multi-step synthesis processes.

Drug Development

The compound has been investigated for its potential in drug design, particularly in developing inhibitors for various enzymes involved in metabolic pathways. Its structure allows for modifications that can enhance biological activity or selectivity.

Example:
A study highlighted the use of N-Boc derivatives in designing inhibitors for proteolytic enzymes, demonstrating improved binding affinity compared to non-protected analogs .

Enzyme Mechanism Studies

The compound serves as a substrate or inhibitor in studies aimed at understanding enzyme mechanisms. Its ability to mimic natural substrates while offering stability makes it an ideal candidate for such research.

Research Insight:
Investigations into enzyme kinetics often employ N-Boc derivatives to elucidate reaction mechanisms and identify key active site interactions .

Protein Structure Analysis

In structural biology, this compound is used to label proteins or peptides for analysis via techniques like NMR spectroscopy or X-ray crystallography.

Cosmetic Formulation

The compound's properties are also leveraged in cosmetic formulations due to its stability and compatibility with various skin types. It can act as an emulsifier or stabilizing agent in creams and lotions.

Case Study:
A formulation study demonstrated that incorporating N-Boc derivatives improved the texture and stability of topical products, enhancing skin absorption while minimizing irritation .

Data Table: Applications Overview

Application AreaSpecific UseReference Source
Medicinal ChemistryPeptide synthesis
Drug DevelopmentEnzyme inhibitors
Biochemical ResearchEnzyme mechanism studies
Protein Structure AnalysisLabeling for NMR/X-ray studies
Cosmetic FormulationEmulsifier/stabilizer in creams

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group provides steric protection to the amine, preventing unwanted side reactions during peptide synthesis . Upon deprotection, the free amine can participate in nucleophilic substitution reactions to form peptide bonds .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name CAS Number Molecular Formula Key Substituents/Features Applications/Notes Reference
This compound (Target) Not Provided C10H19NO4 Boc-amino (C3), methyl (C2) Peptide synthesis, intermediate -
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid 101759-72-2 C11H21NO5 Boc-methylamino (C2), hydroxyl (C3) Lab research (non-drug)
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid 55780-90-0 C11H21NO4 Boc-amino (C2), methyl (C3), pentanoic acid chain Lab research (non-drug)
3-{[(tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid - C12H23NO4 Boc-amino (C3), 2,2,3-trimethyl substituents Increased steric hindrance
(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid 914461-60-2 C10H19NO4 Boc-methylamino (C3) Potential peptide modification
3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid 1067239-17-1 C10H17NO5 Boc-amino (C3), cyclobutane ring, hydroxyl (C1) Conformationally constrained peptides

Key Observations:

Substituent Effects: The hydroxyl group in (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid enhances polarity, making it more water-soluble than the target compound . The cyclobutane ring in ’s compound imposes conformational constraints, useful in designing bioactive peptides with restricted flexibility .

Chain Length: The pentanoic acid derivative () has a longer carbon chain, which may influence lipid solubility and membrane permeability in drug design .

Reactivity and Functional Group Compatibility

  • Boc Deprotection : All compounds retain acid-labile Boc groups, enabling selective deprotection with trifluoroacetic acid (TFA) or HCl.
  • Steric Effects : Compounds with multiple methyl groups (e.g., ) exhibit reduced reactivity in nucleophilic acyl substitution due to steric shielding .
  • Functional Handles: The hydroxyl group in and allows for further derivatization (e.g., phosphorylation, glycosylation) . The bromophenyl group in 3-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid () enables cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, commonly referred to as Boc-amino acid, is an important compound in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a building block in peptide synthesis and its interactions with various biological targets. This article reviews the biological activity of this compound, detailing its synthesis, properties, and potential applications based on current research findings.

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This protection is crucial for maintaining stability during synthetic processes while allowing for selective deprotection when necessary. The typical synthesis involves the reaction of di-tert-butyl dicarbonate with (S)-2-(aminomethyl)-3-methylbutanoic acid under mild conditions, which yields high purity and yield of the desired product .

Chemical Structure

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 124072-61-3

Potential Biological Activities

  • Enzyme Modulation : Compounds with similar structures often exhibit enzyme inhibition or modulation of metabolic pathways, suggesting that Boc-protected amino acids could play a role in drug design and development .
  • Peptide Synthesis : As a key intermediate in peptide synthesis, it can influence the biological activity of peptides by altering their interactions with biological systems .
  • Pharmacological Applications : The unique chemical properties imparted by the Boc group make it suitable for applications in pharmaceuticals, especially in targeting specific metabolic pathways .

1. Interaction Studies

Research indicates that derivatives of amino acids like this compound can modulate interactions with proteins and enzymes. For instance, studies have shown that modifications to amino acid sequences can significantly influence their biological activity .

2. Pharmacokinetic Properties

The compound exhibits favorable pharmacokinetic properties:

  • Solubility : Very soluble in common solvents (e.g., 16.6 mg/ml) .
  • Absorption : High gastrointestinal absorption potential.
  • Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system applications .

3. Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
Boc-β-N-Me-Ala-OHSimilar Boc protectionDifferent amino acid configuration
4-Fluoro-phenylalanineContains fluorine atomDifferent amino acid structure
N-(tert-butoxycarbonyl)-L-leucineContains a Boc groupDifferent amino acid configuration

Q & A

Q. How can this compound be utilized in the design of enzyme inhibitors targeting proteases?

  • Methodological Answer : The β-methyl group mimics natural amino acid side chains in protease active sites (e.g., HIV-1 protease). Design peptidomimetics by:
  • Substrate Analog Synthesis : Replace scissile amide bonds with methylene ketones or boronic acids.
  • IC₅₀ Assays : Measure inhibition using fluorogenic substrates (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs) .

Q. What role does this compound play in studying β-sheet stabilization in neurodegenerative disease models?

  • Methodological Answer : Incorporate the compound into amyloid-β (Aβ) fragments to assess β-sheet propensity via:
  • Thioflavin T Assays : Monitor fibril formation kinetics.
  • Transmission Electron Microscopy (TEM) : Visualize fibril morphology changes induced by steric hindrance .

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